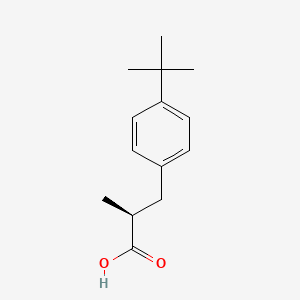

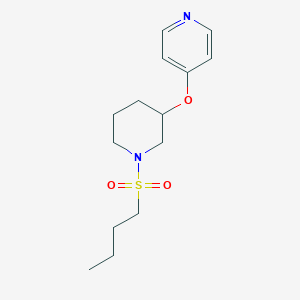

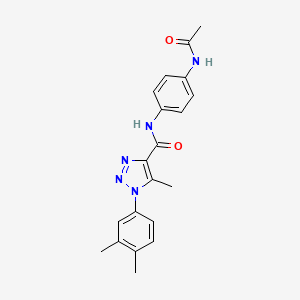

![molecular formula C18H17F3N6O B2603045 3-(1H-吡唑-1-基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺 CAS No. 2034520-30-2](/img/structure/B2603045.png)

3-(1H-吡唑-1-基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic building block . It contains a pyrazole ring, which is known to impart biological activity . Examples of marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (an antifungal drug), forasartan (used for the treatment of hypertension), sitagliptin (an antidiabetic drug) and letrozole (a non-steroidal aromatase inhibitor for the treatment of breast cancer) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazole ring, a 1,2,4-triazolo ring, and a benzamide group .Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .科学研究应用

合成和化学反应

- 该化合物已被用于合成唑并嘧啶、唑并吡啶和喹啉,展示了其在生产各种杂环化合物方面的多功能性。这在吡唑衍生物的产生中尤为突出,这些衍生物可以很容易地环化为吡唑并[1,5-a]嘧啶和三唑并[1,5-a]嘧啶 (Almazroa, Elnagdi, & El‐Din, 2004)。

生物活性

- 该化合物的某些衍生物对细菌和真菌物种表现出中等抑制作用,表明其在抗菌研究中具有潜力 (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008)。

- 已探索其在合成生物活性杂环化合物中的应用,例如吡唑、噻唑和三唑并[1,5-a]嘧啶衍生物,以用于杀虫剂应用,特别是针对棉铃虫、斜纹夜蛾 (Soliman, El Salam, Fadda, & Abdelmotaal, 2020)。

杂化分子的合成

- 该化合物参与了新型吡啶和稠合吡啶衍生物的合成,从而探索了它们的抗菌和抗氧化活性 (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018)。

- 它与氨基杂环的反应促进了吡唑并[5,1-c][1,2,4]三嗪和[1,2,4]三唑并[5,1-c][1,2,4]三嗪衍生物等复杂分子的合成,这些衍生物与噻唑并[3,2-a]苯并咪唑部分整合在一起,进一步扩大了其在药物化学中的应用范围 (Abdelhamid, Fahmi, & Alsheflo, 2012)。

抗菌评估

- 由该化合物合成的衍生物显示出有效的抗菌活性,表明其在开发新的抗菌剂方面的潜力 (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011)。

在各种条件下的合成

- 该化合物在不同条件下合成杂环化合物也很重要,包括微波辅助合成,展示了其在各种化学环境中的适应性 (Shaaban, 2008)。

未来方向

作用机制

Target of Action

The primary target of the compound 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . c-Met kinase plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The exact mode of action of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown excellent anti-tumor activity and superior c-met kinase inhibition ability at the nanomolar level . This suggests that the compound may interact with its target, inhibiting its function and leading to downstream effects.

Biochemical Pathways

The biochemical pathways affected by 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The inhibition of c-met kinase can affect various cellular processes, including cell growth and migration .

Pharmacokinetics

The ADME properties of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown potent nampt activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have good bioavailability and less potential for drug-drug interactions.

Result of Action

The molecular and cellular effects of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have exhibited excellent anti-tumor activity against various cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may be stable and effective in various environments.

属性

IUPAC Name |

3-pyrazol-1-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c19-18(20,21)13-5-8-26-15(10-13)24-25-16(26)11-22-17(28)12-3-1-4-14(9-12)27-7-2-6-23-27/h1-4,6-7,9,13H,5,8,10-11H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUXEGBEHSCYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

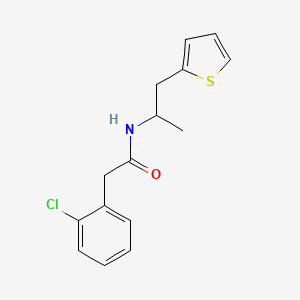

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2602963.png)

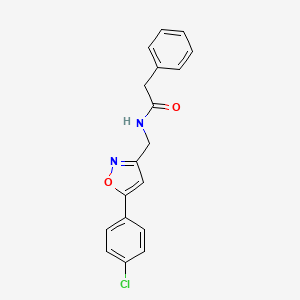

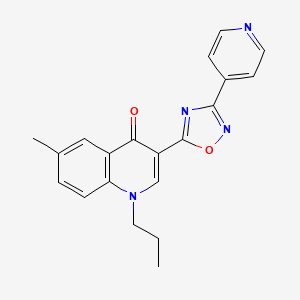

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)

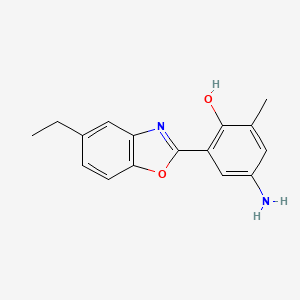

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)

![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)